1-(2-Methoxy-4-nitrophenyl)guanidine
Description
1-(2-Methoxy-4-nitrophenyl)guanidine is a substituted guanidine derivative characterized by a methoxy group at the 2-position and a nitro group at the 4-position of the phenyl ring. Guanidines are renowned for their strong basicity, resonance-stabilized guanidinium cations, and diverse applications in medicinal chemistry, including antitumor, antihypertensive, and antimicrobial activities . The nitro and methoxy substituents in this compound likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding, which are critical for its biological activity and crystallographic behavior .
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-7-4-5(12(13)14)2-3-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
FMRIMOWIARRDLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be catalyzed by transition metals .
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloyl-guanidines, which can then be converted to the desired guanidine compound .
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods provide efficient and scalable routes for the synthesis of guanidines .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Reduction: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine functionality can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The compound may also act as a nucleophilic catalyst in certain biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Substituent Position and Electronic Effects
- 1-(2-Methyl-5-nitrophenyl)guanidinium picrate (CAS: Not provided): Structural Differences: The methyl group at the 2-position and nitro group at the 5-position create distinct electronic effects compared to the methoxy and 4-nitro substituents in the target compound. Crystallographic Behavior: The guanidinium ion forms hydrogen bonds with picrate anions, stabilizing the crystal lattice. The dihedral angle between the guanidinium ion and the phenyl ring (83.0°) contrasts with compounds lacking steric hindrance from methoxy groups . Applications: Used as a precursor in the synthesis of imatinib, an anticancer drug .
1-(4-Nitrophenyl)guanidine nitrate (CAS 10439-77-7):
- 2-[(2-Nitrophenyl)methylideneamino]guanidine (CAS 102632-31-5): Structural Differences: Incorporates a methylideneamino linker between the guanidine and nitrophenyl groups, enabling conjugation and altering reactivity. Applications: Investigated for pharmaceutical and materials science applications due to its unique electronic profile .
Halogen-Substituted Analogs
- 1-(4-Chloro-2-iodophenyl)guanidine (CAS 152460-08-7): Structural Differences: Halogen substituents (Cl, I) introduce steric bulk and polarizable electron density.
Methoxy-Substituted Analogs
- N-[1-(4-Methoxyanilino)-2-nitrovinyl]guanidine: Structural Differences: Methoxy group at the para position and a nitrovinyl chain, enabling electrophilic reactivity.
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